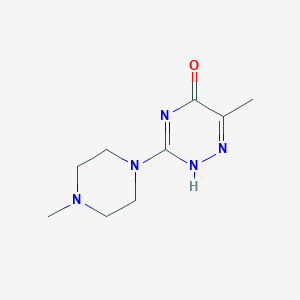
2-(1-azepanylmethyl)-1-isopentyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-azepanylmethyl)-1-isopentyl-1H-benzimidazole is a benzimidazole derivative that has gained attention for its potential use in scientific research. It is a synthetic compound that can be obtained through a specific synthesis method, and its mechanism of action and physiological effects have been studied in various lab experiments.
Mecanismo De Acción
The mechanism of action of 2-(1-azepanylmethyl)-1-isopentyl-1H-benzimidazole involves its binding to specific GPCRs. Upon binding, the compound induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The exact mechanism of action may vary depending on the specific GPCR targeted by the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-azepanylmethyl)-1-isopentyl-1H-benzimidazole have been studied in various lab experiments. The compound has been shown to have an effect on various physiological processes such as blood pressure regulation, insulin secretion, and immune response. Additionally, it has been shown to have an effect on the activity of certain enzymes and ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1-azepanylmethyl)-1-isopentyl-1H-benzimidazole in lab experiments is its selectivity towards certain GPCRs. This makes it a potential candidate for drug discovery and development. However, the compound may have limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(1-azepanylmethyl)-1-isopentyl-1H-benzimidazole. One of the directions is to further study its mechanism of action and its effect on specific GPCRs. Additionally, the compound can be studied for its potential use in the treatment of various diseases such as hypertension, diabetes, and cancer. Furthermore, the synthesis method can be optimized to obtain a higher yield of the product, and its solubility and stability can be improved for better efficacy in lab experiments.
Métodos De Síntesis
The synthesis of 2-(1-azepanylmethyl)-1-isopentyl-1H-benzimidazole involves the reaction of 1-(1-azepanylmethyl)-2-isopentylbenzimidazole with a suitable reagent. One of the commonly used reagents is sodium hydride, which reacts with the starting material to form the final product. The synthesis method has been optimized to obtain a high yield of the product, and the purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(1-azepanylmethyl)-1-isopentyl-1H-benzimidazole has been studied for its potential use in various scientific research applications. One of the primary applications is as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in various physiological processes, and their dysfunction is associated with several diseases. 2-(1-azepanylmethyl)-1-isopentyl-1H-benzimidazole has been shown to selectively bind to certain GPCRs, making it a potential candidate for drug discovery and development.
Propiedades
Nombre del producto |
2-(1-azepanylmethyl)-1-isopentyl-1H-benzimidazole |
|---|---|
Fórmula molecular |
C19H29N3 |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
2-(azepan-1-ylmethyl)-1-(3-methylbutyl)benzimidazole |
InChI |
InChI=1S/C19H29N3/c1-16(2)11-14-22-18-10-6-5-9-17(18)20-19(22)15-21-12-7-3-4-8-13-21/h5-6,9-10,16H,3-4,7-8,11-15H2,1-2H3 |
Clave InChI |
QJTDGLZBJUWYBL-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CN3CCCCCC3 |
SMILES canónico |
CC(C)CCN1C2=CC=CC=C2N=C1CN3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255954.png)
![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)

![(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B255958.png)